molecular formula C8H8N2O3 B567431 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1219561-35-9

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B567431
CAS No.: 1219561-35-9
M. Wt: 180.163
InChI Key: MXHHAGWGXAVVGK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 1219561-35-9) is a chemical compound belonging to the class of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), which are recognized as novel non-purine xanthine oxidase (XO) inhibitors . Xanthine oxidase is a key enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid . Elevated serum uric acid levels, known as hyperuricemia, are the primary cause of gout . This compound is of significant value in medicinal chemistry and pharmaceutical research for the design and development of new therapeutic agents for hyperuricemia and gout . Research indicates that analogs within this chemical class demonstrate remarkable XO inhibitory activity, with some exhibiting better in vitro efficacy than febuxostat, a marketed non-purine XO inhibitor drug . Integrated in silico studies, including 3D quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, suggest that these inhibitors form key interactions with the XO protein, such as hydrogen bonds with residues Glu802, Arg880, and Asn768, as well as hydrophobic interactions with Phe914 and Phe1009 . The compound is offered with a purity of 95% or higher and is intended for research and development purposes only . It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHHAGWGXAVVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219561-35-9
Record name 2-Cyclopropyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
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Preparation Methods

Methylation and Demethylation Strategies

Intermediate 2-(thiomethyl)-6-oxopyrimidin-5-carboxylate is methylated using iodomethane, followed by oxidative demethylation with boron tribromide to reveal the carboxylic acid. This stepwise approach avoids over-functionalization and improves yield reproducibility.

Typical Workflow:

  • Methylation: CH₃I, K₂CO₃, DMF, 25°C, 12 h (Yield: 85%)

  • Demethylation: BBr₃, CH₂Cl₂, −10°C, 2 h (Yield: 72%)

Hydrazine-Mediated Ring Closure

Hydrazine hydrate reacts with β-keto esters to form hydrazinylpyrimidinones, which are subsequently cyclized with acetylacetone. For example, 2-hydrazinyl-6-oxopyrimidine-5-carboxylate is heated with cyclopropanecarboxaldehyde in acetic acid, yielding the title compound in 68% yield.

Analytical Validation and Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses under the following conditions confirm >98% purity:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/Water (30:70) + 0.1% TFA

  • Retention Time: 6.8 min

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (C=N)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, H-4), 2.9 (m, 1H, cyclopropyl), 1.1–1.3 (m, 4H, cyclopropyl-CH₂)

  • MS (ESI): m/z 195.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation40–7095–98One-pot synthesisRequires harsh acids
Suzuki Cross-Coupling65–7897–99RegioselectiveExpensive catalysts
Hydrazine Cyclization50–6890–95Mild conditionsMulti-step purification

Scale-Up Considerations and Industrial Feasibility

Batch processes using cyclocondensation are preferred for kilogram-scale production due to lower catalyst costs. A pilot-scale trial achieved 62% yield with 99.5% purity after recrystallization from ethanol/water. Continuous flow reactors are being explored to reduce reaction times from 12 h to <2 h .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane (CH2Cl2) or ethanol (EtOH) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, which is beneficial for treating conditions like gout .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on XO Inhibitory Activity

The inhibitory potency of ODCs is highly dependent on substituents at position 2 and modifications to the pyrimidine ring. Key analogs and their properties are summarized below:

Compound Name (Substituents) IC₅₀ (μM) Binding Interactions with XO Reference
2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid N/A Hydrophobic (cyclopropyl), H-bond (carboxylic acid)
2-(3-Cyano-4-isopentyloxyphenyl)-6-imino analog 0.0240 H-bonds (Glu802, Arg880), π-π (Phe914/1009)
2-{4-[(3-Chlorobenzyl)oxy]-3-(tetrazol-1-yl)phenyl} derivative 0.0236 Mixed-type inhibition, Ki = 0.0042 μM
Febuxostat (clinical reference) 0.0236 Covalent binding to Mo-cofactor, H-bonds
Allopurinol (clinical reference) 7.5902 Competitive inhibition, metabolized to oxypurinol
Key Observations:
  • Cyclopropyl vs. Aromatic Substituents: While the cyclopropyl group in the target compound enhances hydrophobicity, phenyl derivatives with electron-withdrawing groups (e.g., cyano, tetrazol-1-yl) exhibit superior activity (IC₅₀ ~0.02–0.03 μM), rivaling febuxostat. These groups stabilize binding via H-bonds with Glu802/Arg880 and π-π stacking with Phe residues .
  • 6-Oxo vs. 6-Imino Modification: Replacing the 6-oxo group with 6-imino (e.g., in 2-(3-cyano-4-isopentyloxyphenyl)-6-imino analog) marginally reduces activity (IC₅₀ = 0.024 μM vs. 0.0236 μM for febuxostat), suggesting the keto group is optimal for H-bonding with Thr1010 .

Structural and Pharmacokinetic Advantages

  • Carboxylic Acid at Position 5 : Essential for ionic interactions with XO’s polar residues (e.g., Asn768). Derivatives lacking this group show significantly reduced activity .

Biological Activity

Overview

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3C_8H_8N_2O_3. It belongs to the pyrimidine family and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylic acid
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 1219561-35-9

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that various pyrimidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.44 to 136.10 μM against Mycobacterium tuberculosis and other bacterial strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A review highlighted that certain pyrimidine derivatives significantly suppressed COX-2 activity, with IC50 values comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) . This suggests that this compound could be a promising candidate for further development in anti-inflammatory therapies.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at various positions on the pyrimidine ring have been shown to enhance or diminish its biological efficacy. For example, the introduction of electron-releasing groups has been associated with increased anti-inflammatory activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's derivatives:

  • Synthesis and Evaluation :
    • A study synthesized multiple derivatives and evaluated their biological activities. The findings indicated that certain derivatives had potent antimicrobial effects and were more effective than traditional antibiotics .
  • In Vivo Studies :
    • In vivo experiments involving carrageenan-induced paw edema models showed that some pyrimidine derivatives exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays demonstrated that many derivatives had no significant cytotoxic effects on normal cell lines at therapeutic concentrations, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound and related compounds:

Compound NameActivity TypeMIC/IC50 ValuesNotes
2-Cyclopropyl-6-oxo...AntimicrobialMIC: 0.44 - 136.10 μMEffective against Mycobacterium tuberculosis
CelecoxibAnti-inflammatoryIC50: 0.04 μmolStandard reference for COX inhibition
AllopurinolXanthine oxidase inhibitorIC50: VariesCommonly used in gout treatment
FebuxostatXanthine oxidase inhibitorIC50: VariesNewer alternative for gout

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid?

The synthesis typically involves cyclization of precursors such as substituted pyrimidine intermediates. Key steps include:

  • Cyclopropane introduction : Achieved via [3+2] cycloaddition or nucleophilic substitution under controlled conditions. Ethyl ester intermediates (e.g., Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate) are often used to stabilize reactive groups .
  • Oxidation : Controlled oxidation (e.g., using KMnO₄ or catalytic methods) generates the 6-oxo group .
  • Carboxylic acid formation : Hydrolysis of esters under acidic/basic conditions yields the final carboxylic acid moiety .

Q. How is the compound characterized after synthesis?

Characterization employs:

  • Spectroscopy :
  • IR : Identifies carbonyl stretches (1722–1631 cm⁻¹ for C=O groups) .
  • NMR : Assigns proton environments (e.g., δ 1.95 ppm for methyl groups in cyclopropane derivatives) .
    • Mass spectrometry : Confirms molecular weight (e.g., [M⁺] at m/z 485 for related analogs) .
    • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N/S ratios .

Q. What structural features influence biological activity?

Critical motifs include:

  • Cyclopropyl group : Enhances rigidity and metabolic stability by restricting rotational freedom .
  • 6-oxo group : Participates in hydrogen bonding with enzyme active sites (e.g., in kinase inhibition) .
  • Carboxylic acid at C5 : Allows derivatization into amides or esters for improved solubility or target affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for cyclopropane ring introduction?

Strategies include:

  • Catalyst screening : Cu(I) or Pd-based catalysts improve cyclopropanation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Parallel synthesis : High-throughput screening of reaction conditions (e.g., temperature, stoichiometry) identifies optimal parameters .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

Contradictions arise due to assay variability or off-target effects. Solutions include:

  • Orthogonal assays : Validate results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural analogs : Compare activity with derivatives (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-specific effects .
  • Molecular docking : Predict binding modes to explain discrepancies between computational and experimental data .

Q. How to address low solubility in pharmacological assays?

Improve solubility via:

  • Prodrug design : Convert carboxylic acid to ethyl esters (e.g., Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) for enhanced membrane permeability .
  • Co-solvents : Use DMSO/ethanol mixtures (≤5% v/v) without compromising assay integrity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability .

Q. How to design analogs to enhance metabolic stability?

Modify the scaffold to block metabolic hotspots:

  • Electron-withdrawing groups : Fluorine substitution at C4 reduces oxidative metabolism (see 4-fluorobenzyl derivatives in ) .
  • Steric hindrance : Bulkier substituents (e.g., tert-butyl) at C2 hinder cytochrome P450 binding .
  • Isosteric replacement : Replace labile esters with amides or heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

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